Product packaging for Ingenol triacetate(Cat. No.:CAS No. 30220-45-2)

Ingenol triacetate

Cat. No.: B1198598
CAS No.: 30220-45-2
M. Wt: 474.5 g/mol
InChI Key: IMTIXJBINQBHFH-JETAQZOISA-N
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Description

Significance in Natural Products and Medicinal Chemistry Research

Ingenol (B1671944) triacetate holds significance in academic research primarily due to its status as a natural product derivative with notable biological activity. As an ester of ingenol, it is part of a family of compounds that are of considerable interest to medicinal chemists. researchgate.net The parent compound, ingenol, and its derivatives are known activators of protein kinase C (PKC), a family of enzymes involved in various cellular signal pathways. psu.eduresearchgate.net

A key area of investigation for ingenol triacetate has been its antiviral properties. Specifically, ingenol 3,5,20-triacetate (ITA) has been identified as a selective inhibitor of human immunodeficiency virus (HIV) replication in vitro. psu.eduresearchgate.net Studies have shown that it can inhibit HIV-1 replication at concentrations significantly lower than its cytotoxic threshold. psu.edu The mechanism of this anti-HIV activity is thought to involve the inhibition of the virus's adsorption to host cells. psu.edu It has been reported that treatment with ingenol derivatives like this compound can lead to the downregulation of CD4 and CXCR4 receptors in HIV-infected T-cells, thereby inhibiting viral replication. researchgate.net Beyond its antiviral potential, the broader class of ingenane-type diterpenoids, including ingenol derivatives, has been noted for cytotoxic activities. mdpi.com The extraction and isolation of these compounds from plants like Euphorbia peplus and Euphorbia kansui remain an active area of natural product research. scispace.comdrugbank.com

Overview of Diterpenoid Research Landscape

Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor geranylgeranyl diphosphate (B83284) (GGPP). msu.edufrontiersin.org This class encompasses over 7,000 known metabolites, which are involved in essential plant functions such as growth and defense. frontiersin.org The structural variety of diterpenoids is vast, featuring numerous polycyclic skeletons like ingenane (B1209409), tigliane, and lathyrane, often with complex oxygenation patterns. scispace.com This diversity arises from the complex enzymatic processes, catalyzed by terpene synthases (TPSs), that transform the linear GGPP precursor into various cyclic structures. datadryad.orgoup.com

The diterpenoid research landscape is characterized by several key areas of focus. A significant portion of research is dedicated to the isolation and structural elucidation of new diterpenoids from natural sources, particularly from plant families like Euphorbiaceae. scispace.com Concurrently, the total synthesis of structurally complex diterpenoids, such as the parent ingenol scaffold, represents a major challenge and a landmark achievement in organic chemistry, with multiple research groups having completed its synthesis. organic-chemistry.orgresearchgate.netscilit.com Furthermore, there is a strong emphasis on understanding the biosynthesis of these compounds. msu.eduoup.com Researchers are working to identify and characterize the genes and enzymes responsible for creating the diterpene skeletons, which could enable the sustainable production of valuable compounds through metabolic engineering and combinatorial biosynthesis. msu.eduoup.com This deconstructive and reconstructive approach to the diterpene landscape helps to simplify and categorize the immense structural diversity, with studies showing that over 75% of this diversity can be represented by just 25 core structures. datadryad.orgresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C26H34O8 naturalproducts.net
Classification Diterpenoid naturalproducts.net
Parent Class Tigliane and ingenane diterpenoids naturalproducts.net
Hydrogen Bond Acceptor Count 8 naturalproducts.net
Hydrogen Bond Donor Count 1 naturalproducts.net
Rotatable Bond Count 4 naturalproducts.net
Topological Polar Surface Area 116.20 Ų naturalproducts.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O8 B1198598 Ingenol triacetate CAS No. 30220-45-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30220-45-2

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

[(1S,4S,5R,6R,9S,10R,12R,14R)-4,6-diacetyloxy-5-hydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl acetate

InChI

InChI=1S/C26H34O8/c1-12-10-25-13(2)8-19-20(24(19,6)7)18(21(25)30)9-17(11-32-14(3)27)23(34-16(5)29)26(25,31)22(12)33-15(4)28/h9-10,13,18-20,22-23,31H,8,11H2,1-7H3/t13-,18+,19-,20+,22+,23-,25+,26-/m1/s1

InChI Key

IMTIXJBINQBHFH-JETAQZOISA-N

SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C)C)O)OC(=O)C)COC(=O)C

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C

Synonyms

ingenol-3,5,20-triacetate

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources

Euphorbia Species: General Overview

The Euphorbia genus is well-known for producing a wide array of pharmacologically active diterpenoids, including ingenol-type compounds. researchgate.netmfd.org.mk These diterpenoids are generally found in conjugated forms, substituted by various carboxylic acids. researchgate.net The chemical diversity of terpene constituents within this genus is extensive, with over 650 unique structures reported. researchgate.net Many of these compounds have demonstrated properties such as anticancer, antiviral, and multidrug resistance reversal activities. researchgate.netmfd.org.mk

Specific Euphorbia Species Yielding Ingenol (B1671944) or its Precursors

Several specific Euphorbia species have been identified as sources of ingenol or its precursors, which can then be chemically modified to yield ingenol triacetate. The isolation methods typically involve multi-step chromatographic techniques to ensure purity.

Euphorbia kansui L., a traditional Chinese medicine, is a source of ingenol-type diterpenoids, which are regarded as its characteristic components. nih.govacs.orgtandfonline.com Research on the roots of E. kansui has led to the isolation of various ingenol-type diterpenoids, including 20-O-(2'E,4'E-decadienoyl)ingenol, 20-O-(2'E,4'Z-decadienoyl)ingenol, 3-O-(2'E,4'Z-decadienoyl)ingenol, and 3-O-(2'E,4'E-decadienoyl)ingenol, among others. acs.org

Isolation Methodology for Euphorbia kansui : A common approach involves extracting the dried roots with 95% ethanol. The ethanolic extract is then concentrated, dispersed in water, and further partitioned with dichloromethane (B109758) to yield a dichloromethane extract. This crude extract undergoes initial clean-up using silica (B1680970) gel column chromatography, followed by targeted fractionation based on HPLC-ESI-MSn. Final separation and purification of ingenol-type diterpenoids, including geometrical isomers, can be achieved using high-speed counter-current chromatography (HSCCC). tandfonline.com

Euphorbia peplus, also known as petty spurge or radium weed, is a significant botanical source of ingenol and its derivatives, particularly ingenol mebutate (ingenol 3-angelate). researchgate.netopenaccessjournals.comwikipedia.orgontosight.aijddonline.commdpi.commedchemexpress.comnih.gov Ingenol mebutate is a naturally occurring diterpenoid found in the milky latex sap of E. peplus. openaccessjournals.comjddonline.comnih.gov

Isolation Methodology for Euphorbia peplus : The extraction and isolation of ingenol mebutate from Euphorbia peplus typically involve advanced chromatographic techniques to ensure compound purity. researchgate.net For instance, a method for preparing ingenol mebutate from the whole plant of E. peplus involves methanol (B129727) immersion and reflux extraction, followed by concentration. The extract is then suspended in water and subjected to petroleum ether extraction. The petroleum ether fraction is concentrated, dissolved in chloroform, and then separated using macroporous resin D101. Further purification steps include silica gel column chromatography with gradient elution (e.g., petroleum ether:ethyl acetate (B1210297) mixtures) and Sephadex gel purification. This process can yield compounds like ingenol mebutate with high purity. google.com

Reported Yields/Presence of Ingenol-related Compounds in Euphorbia peplus :

CompoundSource Plant PartYield/PresenceReference
Ingenol mebutate (Ingenol 3-angelate)Aerial tissue~1.1 mg/kg (direct isolation) pnas.org
Ingenol 3-angelate (precursor to ingenol mebutate)SapActive ingredient medchemexpress.comnih.gov
Ingenol 2,4,6,8,10-tetradecapentaenoateSapNaturally occurring diterpene ester ontosight.ai

Euphorbia tirucalli, commonly known as "pencil tree," is another Euphorbia species known to contain ingenol and its derivatives. openaccessjournals.comprota4u.orgmdpi.comresearchgate.net The latex of E. tirucalli contains various phytoconstituents, including diterpene esters of ingenol. prota4u.orgmdpi.com this compound itself has been reported in the bark of E. tirucalli. mdpi.com

Isolation Methodology for Euphorbia tirucalli : Ingenol and its esters can be isolated from E. tirucalli latex. For instance, ingenol itself can be obtained from the ether fraction of the hydroalcoholic residue following alkaline hydrolysis. Subsequent acetylation and purification by preparative thin-layer chromatography (TLC) on silica gel, eluted with chloroform-ether, can yield this compound. biomedres.usbiomedres.us Specific ingenol esters, such as ingenol-3-dodecatrienoate isomers, have been isolated using techniques like Centrifugal Partition Chromatography (FCPC) followed by preparative HPLC. thieme-connect.comresearchgate.net

Reported Presence of Ingenol-related Compounds in Euphorbia tirucalli :

CompoundSource Plant PartPresence/TypeReference
This compoundBarkPresent mdpi.com
IngenolLatexParent alcohol for diterpene esters prota4u.orgmdpi.com
Ingenol-3-dodecatrienoateLatexE/Z isomers isolated thieme-connect.comresearchgate.net
Ingenane (B1209409) diterpenoidsEthanol extractOne ingenane diterpenoid (among tiglianes) researchgate.net

Euphorbia azorica, found in the Azores, has also been investigated for its terpenoid compounds. The diterpene alcohol ingenol was obtained from the ether fraction of its latex after alkaline hydrolysis, indicating the presence of ingenane diterpenoid esters. This compound was subsequently isolated from this plant. biomedres.usbiomedres.usnih.govresearchgate.net

Isolation Methodology for Euphorbia azorica : The process involves obtaining a hydrolysate from the ether extract of the hydroalcoholic residue. This hydrolysate is then acetylated and purified using preparative TLC on a silica gel plate. Elution with a chloroform-ether mixture can yield this compound. For example, 25 mg of this compound was obtained from 245 mg of hydrolysate. biomedres.usbiomedres.us

Reported Yields/Presence of Ingenol-related Compounds in Euphorbia azorica :

CompoundSource Plant PartYield/PresenceReference
This compoundLatex25 mg obtained from 245 mg hydrolysate biomedres.usbiomedres.us
IngenolLatexObtained after alkaline hydrolysis, indicating presence of ingenane diterpenoid esters biomedres.usbiomedres.us

Isolation Techniques

The isolation of this compound and its precursors from plant material involves a multi-step process, typically combining extraction, chromatographic purification, and sometimes hydrolysis.

The initial step in obtaining this compound or its precursor ingenol involves extracting the compounds from the plant matrix. Methanol is a commonly employed solvent for extraction, suitable for isolating both lipophilic and polar compounds, often through percolation at room temperature. u-szeged.hu For instance, methanol immersion and heating under reflux have been utilized for extraction from Euphorbia peplus, a method applicable to other Euphorbia species. google.com Following initial extraction, solvent-solvent partitioning, for example, using n-hexane and chloroform, is frequently applied to separate and remove more polar constituents from the crude extract. u-szeged.hu Acetone extracts of plant materials, such as callus cultures of Euphorbia lathyris, have also been investigated. researchgate.net

In some cases, ingenol is isolated as a precursor from its naturally occurring ester forms through hydrolysis. For instance, the concentration of ingenol in the latex of various Euphorbia species has been determined following the hydrolysis of the diterpenoid mixture and subsequent gas chromatography (GC) analysis of the triacetate. researchgate.netu-szeged.hu This indicates that hydrolysis is a key step to release ingenol from its ester conjugates for quantification or as an intermediate for semi-synthesis. The semi-synthesis of derivatives like ingenol mebutate often commences with ingenol, which is obtained from the seeds of Euphorbia lathyris. This process typically involves the hydrolysis of naturally occurring ingenol esters to yield the ingenol polyol, which is then re-esterified to produce specific derivatives. researchgate.netresearchgate.net The structure of this compound itself has been elucidated through X-ray analysis of the 3,5,20-triacetate, suggesting it can be a derivative formed for structural characterization. illinois.edutcichemicals.com

Chemical Synthesis and Derivatization Strategies

Semisynthesis Strategies for Ingenol (B1671944) Derivatives

Semisynthesis involves using a naturally occurring precursor, such as ingenol, as a starting material to synthesize various derivatives. This approach is often more efficient and scalable than total synthesis for complex natural products.

Ingenol Mebutate (PEP005) Ingenol mebutate, also known as ingenol 3-angelate or PEP005, is a diterpene ester isolated from Euphorbia peplus sap and is prepared via semisynthesis from ingenol. researchgate.netwikipedia.orgnih.govnih.gov A high-yielding method for its preparation involves the selective esterification of the hydroxyl group at position 3 of ingenol with (Z)-2-methylbut-2-enoic acid (angelic acid). researchgate.netnih.govthieme-connect.comgoogle.com This process often utilizes a corresponding 5,20-acetonide protected ingenol derivative to prevent the isomerization of the angelate (Z-form) to the tiglate (E-form) and ensure stereoconservative angeloylation. researchgate.netnih.govthieme-connect.com The semisynthesis of ingenol mebutate from ingenol has been described as a 3-step process. wikipedia.org

Ingenol 3,5,20-triacetate Ingenol 3,5,20-triacetate (ITA) can be prepared by partial synthesis from ingenol. psu.edu The absolute configuration of ingenol itself was determined through X-ray analysis of its 3,5,20-triacetate derivative. illinois.edu While the specific detailed synthetic route for the direct triacetylation of ingenol to ingenol 3,5,20-triacetate is not broadly detailed in the available literature, its formation from ingenol underscores the potential for multi-esterification of the hydroxyl groups present on the ingenol core.

Selective esterification is a key strategy in the semisynthesis of ingenol derivatives, allowing for precise modification of specific hydroxyl groups on the ingenol scaffold. For example, the semisynthesis of ingenol mebutate involves the selective esterification of the C3 hydroxyl group. researchgate.netgoogle.com Protection of other hydroxyl groups, such as the 5,20-diol as an acetonide, is employed to achieve this regioselectivity and prevent unwanted side reactions or acyl migration. nih.govthieme-connect.comacs.orgresearchgate.net

Another example of selective esterification is the synthesis of 3-O-angeloyl-20-O-acetyl ingenol (AAI/PEP008). This compound is synthesized by specifically acetylating the 20-position of ingenol mebutate. mdpi.comnih.govresearchgate.netsciprofiles.commdpi.comcaymanchem.com This targeted acetylation aims to improve the chemical stability and hydrophobicity of the compound, addressing issues of acyl migration observed with the 3-angelate group in ingenol mebutate, which can affect its bioactivity. mdpi.comnih.govresearchgate.net Research indicates that the esterification pattern, particularly at the 5- and 20-hydroxyls, is critical for the biological activities of ingenol esters. nih.gov

Derivatization strategies are employed to create chemical probes from ingenol, facilitating the identification of its biological targets. A significant development in this area is the creation of photoreactive, clickable ingenol-based probes. acs.orgnih.gov These probes allow for the identification of ingenol mebutate-binding proteins in human cancer cells and primary keratinocytes using quantitative mass spectrometry-based proteomics. acs.org

A "fully functionalized" ingenol probe, known as Ing-DAyne, was developed, incorporating a diazirine photoreactive group. researchgate.net The synthesis of such probes often starts with a scalable semisynthetic route to azido-ingenol from ingenol. This route involves several steps:

Selective protection: The C5,C20-diol of ingenol is selectively protected as the corresponding acetonide. acs.orgresearchgate.net

Mesylation: The C3 alcohol is then mesylated. acs.orgresearchgate.net

Azide (B81097) formation: Treatment of the crude mesylate with sodium azide in dimethylformamide (DMF) affords the azide with retention of the desired stereochemistry. acs.orgresearchgate.net

These three steps can be performed on decagram scales, providing a robust approach to the azido-ingenol intermediate, which is then amenable to further derivatization via click chemistry. acs.orgresearchgate.net

Rational Design and Synthesis of Analogs

Rational design and synthesis of ingenol analogs aim to modify the core structure to enhance specific biological activities, improve stability, or facilitate target identification.

Acetylated derivatives are designed to address limitations of natural ingenol esters, such as stability. 3-O-angeloyl-20-O-acetyl ingenol (AAI), also known as 20-O-acetyl-ingenol-3-angelate or PEP008, is a prime example. mdpi.comnih.govsciprofiles.comcaymanchem.comnih.gov This compound is a synthetic derivative of ingenol mebutate, specifically modified by acetylation at the 20-position. mdpi.comnih.govresearchgate.netsciprofiles.commdpi.comcaymanchem.com

The rationale behind this acetylation is to improve the compound's stability and hydrophobicity, as the 3-angelate group in ingenol mebutate is known to undergo acyl migration in aqueous solutions, forming less active 5- and 20-mono-angelates. mdpi.comnih.govresearchgate.net The established synthesis route for AAI starts from ingenol and proceeds through four steps, each yielding a high percentage. mdpi.com One of the initial steps involves dissolving ingenol in a solution of p-toluenesulfonic acid monohydrate in acetone, followed by stirring at room temperature. mdpi.com Research indicates that AAI exhibits higher cytotoxicity in certain cancer cell lines, such as K562 cells, compared to ingenol mebutate, which is attributed to its improved intracellular stability. mdpi.comnih.govsciprofiles.com

Triazole analogues of ingenol are synthesized as bioisosteres, often for the development of chemical probes and to explore structure-activity relationships. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction, is utilized to generate these triazole derivatives from azido-ingenol. acs.orgresearchgate.net

The synthesis of the key azido-ingenol intermediate, as detailed in Section 3.2.3, involves protecting the C5,C20-diol, mesylating the C3 alcohol, and then reacting with sodium azide. acs.orgresearchgate.net This robust and scalable semisynthetic route provides the necessary precursor for incorporating triazole rings into the ingenol scaffold. acs.orgresearchgate.net The incorporation of triazole moieties can alter the compound's physicochemical properties, such as stability and binding affinity, thereby enabling the identification of new biological targets and the development of novel therapeutic candidates. acs.orgresearchgate.net

Molecular and Cellular Pharmacology

Protein Kinase C (PKC) Modulation

Protein Kinase C (PKC) is a family of serine/threonine kinases crucial for signal transduction, regulating diverse cellular processes including proliferation, differentiation, and apoptosis psu.edu. Ingenol (B1671944) triacetate and its derivatives are recognized as potent PKC activators, influencing various PKC isoforms.

General Activation of PKC Isoforms

Ingenol derivatives, including ingenol triacetate, possess a high capacity to activate PKC asm.orgnih.gov. Ingenol 3-angelate (I3A), a related ingenol derivative, acts as a broad-range activator of both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes mdpi.com. In in vitro assays, I3A demonstrated high binding affinities to multiple PKC isoforms in the presence of phosphatidylserine, exhibiting limited isoform selectivity under these conditions nih.govpsu.eduresearchgate.net.

The binding affinities (Ki values) of ingenol 3-angelate for various purified human PKC isoforms, measured by inhibition of [³H]phorbol 12,13-dibutyrate (PDBu) binding, are summarized in the table below psu.edu:

PKC IsoformKi (nM) ± SE psu.edu
PKC-α0.3 ± 0.02
PKC-β0.105 ± 0.019
PKC-γ0.162 ± 0.004
PKC-δ0.376 ± 0.041
PKC-ε0.171 ± 0.015

While this compound is a weaker activator of PKC compared to phorbol (B1677699) 12-myristate 13-acetate (PMA), its activation of PKC is evident and leads to downstream cellular effects asm.org. Studies in intact CHO-K1 cells have shown that I3A can induce the translocation of various green fluorescent protein-tagged PKC isoforms from the cytosol to cellular membranes, demonstrating equal or even higher potency than PMA in this regard nih.govpsu.edu.

Specificity and Translocation of PKC-delta

Among the PKC isoforms, PKC-delta (PKCδ) shows particular responsiveness to ingenol derivatives. Ingenol 3-angelate (PEP005) effectively activates PKCδ, and this activation is notably associated with the translocation of PKCδ from the cytoplasm to the nucleus and other cellular membranes nih.govrndsystems.com. This translocation pattern of PKCδ in response to I3A differs from that induced by PMA, suggesting a distinct mechanism of interaction or downstream signaling nih.govpsu.eduresearchgate.net. Furthermore, I3A was observed to be less efficient than PMA in stabilizing the membrane interaction of the C1b domain of PKC-δ nih.govresearchgate.net. The parent compound, ingenol, is also recognized as a potent activator of PKCδ, capable of inducing conformational changes in the enzyme that facilitate the phosphorylation of its target proteins scbt.com.

Downregulation of PKC-alpha Expression and Activity

Ingenol derivatives also exert specific effects on PKC-alpha (PKCα). Treatment with ingenol 3-angelate (PEP005) has been shown to result in reduced expression of PKCα, alongside decreased levels of the phosphorylated active form of AKT/protein kinase B nih.gov. Similarly, ingenol mebutate (PEP005) is known to downregulate both the expression and activity of PKC-alpha drugbank.com. In vitro kinase assays have further indicated that I3A induces a lower increase in the kinase activity of PKCα compared to PMA nih.govresearchgate.net. Prolonged exposure to I3A can lead to the downregulation of both classical and novel PKC isoforms, a phenomenon also observed with PMA, although with variations in potency and isoform selectivity depending on the specific cell line studied nih.govpsu.eduresearchgate.net.

Mechanisms of Cell Death Induction

This compound and its derivatives are known to induce cell death through both necrotic and apoptotic pathways, depending on the concentration and cellular context.

Necrotic Cell Death Pathways

Ingenol mebutate (IM), a closely related ingenol derivative, primarily induces cell death through a mechanism characterized as primary necrosis drugbank.commdpi.comtermedia.plresearchgate.net. At higher concentrations, typically in the micromolar range (e.g., 200-300 µM or above 100 µM), IM triggers rapid and direct cell death that exhibits characteristics of necrosis mdpi.comtermedia.plresearchgate.netacs.orgjddonline.commdpi.com. This necrotic process involves significant cellular disruption, including the rupture of the mitochondrial network, loss of mitochondrial membrane potential, and mitochondrial swelling and rupture within minutes of exposure termedia.plresearchgate.netacs.orgjddonline.com. Concurrently, there is a release of cytosolic calcium and a rapid loss of plasma membrane integrity, leading to cell death within hours termedia.placs.orgjddonline.com. Ingenol mebutate has been observed to stimulate both apoptosis and necrosis in certain cell lines, such as K562 cells mdpi.com.

Apoptotic Pathways

In addition to necrosis, ingenol derivatives can also induce programmed cell death via apoptotic pathways. Direct pro-apoptotic effects of ingenol 3-angelate (I3A) have been demonstrated in various malignant cell lines, including melanoma cells and primary human acute myelogenous leukemia (AML) cells mdpi.comrndsystems.comnih.gov. In human melanoma cells, I3A-induced apoptosis is mediated through the activation of caspase-9 and caspase-3, leading to a reduction in mitochondrial membrane potential and subsequent DNA fragmentation nih.gov. This process further involves the cleavage of PARP, a nuclear substrate of caspase-3 nih.gov. Ingenol mebutate (PEP005) is particularly effective at inducing apoptosis in myeloid leukemia cell lines and primary AML cells at nanomolar concentrations drugbank.comrndsystems.com. Mechanistically, the apoptosis induced by PEP005 is linked to the activation of PKCδ and the reduced expression of PKCα, which subsequently influence signaling pathways such as the activation of Ras/Raf/MAPK and the inhibition of the phosphatidylinositol 3-kinase/AKT pathway nih.gov. Studies have also shown that ingenol derivatives can induce apoptosis in Jurkat cells nih.gov. Furthermore, the parent compound ingenol has been observed to increase dUTP levels, a marker indicative of late apoptotic events, in HIV-infected MT4 cells nih.gov.

Mitochondrial Dysfunction and Integrity Compromise

Current scientific literature provides limited direct information specifically detailing the induction of mitochondrial dysfunction and integrity compromise by this compound. Research in this area has primarily focused on other related ingenol derivatives, such as ingenol mebutate.

Mitochondrial Swelling and Rupture

Direct evidence linking this compound to mitochondrial swelling and rupture is limited in the available research. Studies on related ingenol compounds, like ingenol mebutate, have shown that cytotoxic concentrations can lead to the rapid rupture of the mitochondrial network within minutes. nih.gov

Impairment of Mitochondrial Fatty Acid Oxidation

Specific research on the impairment of mitochondrial fatty acid oxidation by this compound is not extensively documented. However, investigations into ingenol mebutate, a structurally related compound, have identified its ability to inhibit SLC25A20, a mitochondrial carnitine/acylcarnitine carrier protein. This inhibition results in deregulated acylcarnitine metabolism and the subsequent impairment of mitochondrial fatty acid oxidation. acs.orgnih.gov

Intracellular Calcium Homeostasis Perturbation

Direct evidence regarding the perturbation of intracellular calcium homeostasis specifically by this compound is not widely reported. Studies on ingenol mebutate indicate that cytotoxic concentrations cause cytosolic calcium release, which occurs in parallel with the rupture of the mitochondrial network. nih.gov

Direct Cytotoxic Effects on Specific Cell Types (e.g., Fibroblasts, Keratinocytes)

This compound has been noted for its cytotoxic properties. It has been identified as an active component in the latex of Euphorbia neriifolia, which has demonstrated general cytotoxic activity. researchgate.net While some ingenol derivatives, including ingenol 3,5,20-triacetate (I3A), have shown cytotoxic activity against esophageal cancer cell lines, other derivatives like ingenol-3-dodecanoate (Ingenol C) exhibited higher efficacy in these contexts. researchgate.net Detailed research specifically on the direct cytotoxic effects of this compound on human fibroblasts and keratinocytes is not broadly available in the provided search results.

Immunomodulatory Mechanisms at the Cellular Level

The immunomodulatory mechanisms of this compound at the cellular level are an area of ongoing research. While broader "ingenol" compounds and ingenol mebutate have been shown to induce inflammatory responses, specific details for this compound are less extensively characterized.

Induction of Pro-inflammatory Cytokine Release (e.g., IL-1β, IL-6, IL-8, TNF-α)

Research indicates a potential role for this compound in modulating cytokine levels. For instance, in studies investigating the inhibition of human immunodeficiency virus (HIV) by this compound, the presence of IL-6 proteins was detected. escholarship.org More broadly, "ingenol treatment" has been shown to highly induce Th1 cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in HIV-infected MT4 cells, with TNF-α levels increasing considerably. nih.gov

Recruitment of Immune Cells (e.g., Neutrophils)

The specific role of this compound in the direct recruitment of immune cells, such as neutrophils, is not explicitly detailed in the provided references for this section semanticscholar.orgontosight.airesearchgate.net. General mechanisms of immune cell recruitment, particularly neutrophils, involve their migration from blood vessels into inflamed tissues in response to various cues, including inflammatory cytokines and adhesion molecules expressed on endothelial cells northwestern.edumdpi.com. Neutrophils are typically among the first immune cells to arrive at sites of inflammation and contribute to the inflammatory response by releasing reactive oxygen species, cytokines, and chemokines mdpi.com.

Stimulation of Oxidative Burst and Phagocytosis in Immune Cells

While oxidative burst and phagocytosis are crucial innate immune mechanisms, the direct stimulation of these processes by this compound is not explicitly described in the provided references semanticscholar.orgontosight.ai. Oxidative burst, also known as respiratory burst, involves a rapid increase in oxygen consumption by phagocytic immune cells like neutrophils and macrophages. This process, mediated by the enzyme NADPH oxidase, leads to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide, which are vital for the killing and degradation of internalized microorganisms within phagosomes ontosight.aiscielo.bryoutube.comturkishimmunology.org. Phagocytosis itself is the process by which immune cells engulf pathogens or cellular debris, enclosing them in vacuoles that subsequently fuse with lysosomes for enzymatic digestion mdpi.comscielo.br.

Viral Pathogenesis Modulation (Preclinical Focus)

Inhibition of HIV Replication in In Vitro Models

Ingenol 3,5,20-triacetate (ITA) has been identified as a selective and potent inhibitor of human immunodeficiency virus (HIV) replication in in vitro models nih.govnih.govasm.orgnii.ac.jppsu.edu. Studies have demonstrated that ITA inhibits the replication of various HIV strains in MT-4 cells at concentrations ranging from 0.051 to 0.65 µM nih.govnih.govasm.org. Notably, these effective concentrations are significantly lower, approximately 10^3-fold, than the compound's cytotoxic threshold nih.govnih.govasm.orgpsu.edu.

Further research involving ingenol synthetic derivatives (ISD), which include ingenols modified at carbon 3, showed their ability to inhibit the replication of HIV-1 subtypes B and C. In MT-4 cells and human peripheral blood mononuclear cells (PBMCs), these derivatives exhibited 50% effective concentrations (EC50) of 0.02 µM and 0.09 µM, respectively, values comparable to those of some established antiretroviral drugs used in AIDS treatment semanticscholar.orgnih.gov.

A detailed study on ITA's effect on HIV-1 (HTLV-IIIB) replication in MT-4 cells revealed an EC50 of 0.1 µM for suppressing HIV-1-induced cytopathogenicity. The concentration causing 50% cytotoxicity (CC50) in mock-infected MT-4 cells was 211 µM, yielding a high selectivity index (CC50/EC50) of 2,110 psu.edu. Moreover, ITA demonstrated inhibitory activity against non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV mutants, such as HTLV-IIIB-R and HIV-1HE/NEV, with similar efficacy to their parental strains asm.org. The inhibitory effect of ITA on HIV-1 replication was observed to be dependent on its early presence in the viral life cycle, as its effectiveness was lost when added 2 hours or later after virus infection, a characteristic shared with virus adsorption inhibitors like aurintricarboxylic acid (ATA) asm.orgpsu.edu. Crucially, ITA did not exhibit inhibition of HIV-1 reverse transcriptase or protease activity in cell-free assay systems, suggesting a mechanism of action distinct from these enzymatic targets psu.edu.

Table 1: Inhibition of HIV-1 Replication by this compound

Cell LineHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Source
MT-4 cellsVarious HIV strains0.051 - 0.65~10^3-fold higher than EC50>1000 nih.govnih.govasm.org
MT-4 cellsHTLV-IIIB0.12112,110 psu.edu
MT-4 cellsHIV-1 subtype B0.02N/AN/A semanticscholar.orgnih.gov
Human PBMCsHIV-1 subtype C0.09N/AN/A semanticscholar.orgnih.gov

Inhibition of Viral Adsorption to Host Cells

A primary mechanism of action attributed to Ingenol 3,5,20-triacetate (ITA) in its anti-HIV activity is the inhibition of viral adsorption to host cells nih.govnih.govasm.org. This inhibitory effect on viral adsorption is considered distinct from the mechanisms employed by other known adsorption inhibitors nih.govnih.govasm.org. The ability of ITA to prevent the virus from attaching to host cells is a critical step in preventing new infections. This mechanism may be partially mediated through the downregulation of key cellular receptors, such as CD4 molecules, which are essential for HIV entry asm.orgdeepdyve.com.

Downregulation of Cellular Receptors (e.g., CD4, CCR5, CXCR4)

Ingenol synthetic derivatives (ISD), including this compound, have been shown to modulate the expression of crucial cellular receptors involved in HIV entry. The control of viral replication by these compounds is associated with the downregulation of surface CD4, CCR5, and CXCR4 receptors observed in in vitro treatment semanticscholar.orgnih.gov.

Specifically, ISDs significantly downregulated the expression levels of surface CD4 and CXCR4 in MT-4 cells, reducing them by up to 50% compared to control conditions semanticscholar.org. In human CD4+ lymphocytes, treatment with ISDs led to the downregulation of all three surface markers: CD4, CCR5, and CXCR4. The reduction in CD4 expression was particularly pronounced semanticscholar.org. This downregulation of surface receptors has been observed to be dose-dependent nih.gov. The correlation between the inhibitory effects of ingenol derivatives on HIV-1 replication and their impact on surface CD4 expression in MT-4 cells suggests that the downregulation of CD4 molecules contributes to the inhibition of virus adsorption to host cells asm.orgnii.ac.jp.

Table 2: Downregulation of HIV Co-receptors by Ingenol Synthetic Derivatives (ISD)

Cell TypeReceptorEffect of ISD TreatmentSource
MT-4 cellsCD4Strong downregulation (down to 50% of control) semanticscholar.orgnih.gov
MT-4 cellsCXCR4Strong downregulation (down to 50% of control) semanticscholar.orgnih.gov
MT-4 cellsCCR5Unaffected (possibly due to low baseline expression) semanticscholar.org
Human CD4+ lymphocytesCD4Severely diminished downregulation (dose-dependent) semanticscholar.orgnih.gov
Human CD4+ lymphocytesCCR5Downregulated semanticscholar.orgnih.gov
Human CD4+ lymphocytesCXCR4Downregulated semanticscholar.orgnih.gov

HIV-1 Latency Reversal and LTR Activation

This compound has been identified as a highly potent and selective inhibitor of HIV replication in in vitro studies. caymanchem.com Beyond its direct inhibitory effects, ingenol derivatives, such as ingenol-3-hexanoate (Ingenol B), exhibit a notable capacity to reactivate latent HIV. These derivatives effectively activate HIV long terminal repeat (LTR) driven gene expression in reporter cell lines and human peripheral blood mononuclear cells (PBMCs) containing latent virus, even at concentrations as low as 10 nM. uni.lucdutcm.edu.cn

Detailed research findings indicate that Ingenol B promotes the reactivation of HIV LTR-induced gene expression through the activation of the protein kinase C (PKC)δ–Serine 664–NF-κB pathway. This mechanism has been observed in the J-Lat A1 cell line, a model for HIV latency, and in purified CD4+ T cells obtained from HIV-infected individuals undergoing long-term highly active antiretroviral therapy (HAART). cdutcm.edu.cn Ingenol B has demonstrated higher potency for HIV reactivation compared to other known compounds like SAHA, JQ1, or prostratin (B1679730) in vitro, while exhibiting minimal cellular toxicity. cdutcm.edu.cn

Other Cellular Signaling Pathways and Molecular Targets

Ingenol compounds and their derivatives interact with a variety of cellular signaling pathways, influencing processes critical for cell proliferation, survival, and differentiation.

Activation of Extracellular Signal-Regulated Kinase (ERK)

Ingenol mebutate (PEP005) is known to modulate protein kinase C (PKC) isoforms, which subsequently leads to the activation of the Ras/Raf/MAPK pathway, including p38 activation. tcmsp-e.com A synthetic derivative of ingenol mebutate, 3-O-Angeloyl-20-O-acetyl Ingenol (AAI), has been specifically shown to activate the PKCδ/ERK pathway in K562 cells. This activation occurs in a time-dependent and concentration-dependent manner. bidd.group Similarly, ingenol-3-angelate (I3A) activates members of the RasGRP family of Ras activators, which in turn leads to a robust elevation of Ras-GTP and the engagement of the Raf-Mek-Erk kinase cascade. nih.govmedchemexpress.com

Inactivation of Protein Kinase B (AKT)

The modulation of PKC by ingenol mebutate (PEP005) has been linked to the inhibition of Protein Kinase B (AKT). tcmsp-e.com In line with this, the ingenol derivative AAI has been observed to inactivate AKT in K562 cells in a time-dependent manner, without affecting the total AKT protein levels. bidd.group

Inhibition of JAK/STAT3 Pathway

Research indicates that the ingenol derivative AAI can time-dependently inhibit the activation of the JAK/STAT3 pathway. This inhibition involves the inactivation of both phosphorylated JAK (p-JAK) and phosphorylated STAT3 (p-STAT3), which are crucial components in leukemogenesis and represent attractive targets for therapeutic interventions. bidd.group

Activation of RasGRPs

Ingenol-3-angelate (I3A) directly binds to and activates members of the RasGRP family, specifically RasGRP1 and RasGRP3. nih.govmedchemexpress.com Studies have shown that I3A treatment results in the rapid recruitment of GFP-fused RasGRP1 and RasGRP3 to cellular membranes, which is consistent with the direct binding of the compound to the C1 domain of RasGRP. nih.govmedchemexpress.com For RasGRP3, I3A treatment also leads to positive regulatory phosphorylation on T133 and the activation of the candidate regulatory kinase PKCδ. nih.govmedchemexpress.com The functional response of RasGRP1/3 to I3A is a result of both the direct interaction of I3A with RasGRP1/3 and an indirect effect mediated through PKC activation and subsequent RasGRP1/3 phosphorylation. nih.gov Furthermore, I3A activates Ras in Jurkat T cells, a cell line known to rely on RasGRP1 for coupling diacylglycerol (DAG) signaling to Ras. nih.gov

Stimulation of Nerve Growth Factor Production

This compound has been identified as a potent inducer of nerve growth factor (NGF) production. Studies in L-M cells demonstrated that this compound, alongside Kansuinin A and Jolkinolide B (other diterpenoids isolated from Euphorbia species), significantly stimulates NGF synthesis. Among these compounds, this compound exhibited a wide-range activity in inducing NGF. It has been noted that NGF induction by this compound occurs rapidly at an earlier time point compared to Kansuinin A, suggesting a potentially different mechanism of action for its NGF-inducing activity.

Targeting of SLC25A20 (Mitochondrial Carnitine-Acylcarnitine Translocase)

The mitochondrial carnitine-acylcarnitine translocase, encoded by the SLC25A20 gene and also known as the carnitine acyl-carnitine carrier (CAC), is a crucial protein located in the inner mitochondrial membrane mdpi.commedlineplus.govnih.govuniprot.org. Its primary function involves the electroneutral exchange of acylcarnitines (ranging from short to long carbon chain lengths) with free carnitine across this membrane mdpi.comnih.govuniprot.org. This transport mechanism is essential for the mitochondrial fatty acid oxidation (FAO) pathway, a multi-step process that metabolizes fats into energy within cells medlineplus.govuniprot.orgmdpi.com. Specifically, SLC25A20 facilitates the entry of long-chain fatty acids, in the form of acylcarnitines, into the mitochondrial matrix where they are subsequently processed for β-oxidation by enzymes such as carnitine palmitoyltransferase 2 (CPT-2) mdpi.commedlineplus.govuniprot.orgchomixbio.com. Genetic mutations in the SLC25A20 gene can lead to carnitine-acylcarnitine translocase deficiency (CACT deficiency), a severe metabolic disorder characterized by impaired fatty acid oxidation medlineplus.govuniprot.orgnih.gov.

Recent chemical proteomics studies have identified SLC25A20 as a significant molecular target of compounds within the ingenol class chomixbio.comnih.govnih.govacs.orgresearchgate.net. While this compound is a compound belonging to this class, detailed research findings and specific data tables directly demonstrating this compound's sole interaction and effects on SLC25A20 are not explicitly available in the provided literature. However, studies focusing on related ingenol compounds, particularly ingenol mebutate (IngMeb) and its more stable analogue ingenol disoxate (IngDsx), have elucidated the mechanism by which the ingenol class impacts SLC25A20 activity mdpi.comchomixbio.comnih.govnih.govresearchgate.net.

Research indicates that ingenol mebutate and ingenol disoxate inhibit SLC25A20 activity within cells nih.govnih.gov. This inhibition leads to a disruption in acylcarnitine metabolism and a subsequent impairment of mitochondrial fatty acid oxidation chomixbio.comnih.govnih.govresearchgate.net. A notable consequence of this blockade is the accumulation of cellular long-chain acylcarnitines chomixbio.comnih.govresearchgate.net. This observed perturbation of mitochondrial function is suggested to be a possible mechanism contributing to the effects of these ingenol compounds mdpi.comnih.govnih.gov. Importantly, the inhibition of SLC25A20 by ingenol mebutate and ingenol disoxate appears to be independent of their known protein kinase C (PKC) activation, suggesting a distinct mode of action for these metabolic perturbations nih.govnih.govresearchgate.net.

The table below summarizes the observed effects of SLC25A20 inhibition by compounds within the ingenol class, primarily based on studies involving ingenol mebutate and ingenol disoxate.

Table 1: Observed Cellular Effects of SLC25A20 Inhibition by Ingenol Class Compounds

Target ProteinInhibiting Ingenol Class CompoundsObserved Cellular EffectsSupporting References
SLC25A20Ingenol mebutate, Ingenol disoxateBlockade of acylcarnitine uptake into mitochondria mdpi.comnih.govnih.gov
SLC25A20Ingenol mebutate, Ingenol disoxateImpairment of mitochondrial fatty acid oxidation (FAO) chomixbio.comnih.govnih.govresearchgate.net
SLC25A20Ingenol mebutate, Ingenol disoxateBuildup of cellular long-chain acylcarnitines chomixbio.comnih.govresearchgate.net

Structure Activity Relationship Sar Studies

Influence of Esterification and Acyl Chain Variations on Activity

Ingenol (B1671944) itself exhibits weak activity against protein kinase C (PKC), but the introduction of ester groups significantly enhances its biological activity across a wide range of profiles. tcichemicals.com Esterification, particularly at the C3 position, is a crucial determinant of the compound's activity. researchgate.netacs.orgmdpi.comnih.gov The carbonyl moiety of the ester groups is essential for eliciting biological effects and activating PKC, likely through an interaction with the Gly23 NH in the C1 domain of the enzyme. mdpi.comnih.gov

Ingenol mebutate (ingenol 3-angelate), a well-studied derivative, is a potent activator of PKCδ. mdpi.comresearchgate.netwikipedia.org The presence of the angeloyl group at the C-3 position appears to be vital for its cytotoxic activity. mdpi.com Studies have shown that while short-chain acyl derivatives tend to be weak promoters, longer-chain analogues often exhibit high activity. ucl.ac.uk Furthermore, conjugated acyloxy moieties can increase irritant activity while simultaneously decreasing tumor-promoting activity. ucl.ac.uk The activity of ingenol mebutate can be maintained with various esters at the C3 position, indicating a degree of flexibility in the acyl chain while retaining the core activity. acs.org

Table 1: Influence of Esterification and Acyl Chain Variations on Activity

Structural ModificationPositionImpact on ActivityKey ObservationSource
EsterificationC3Crucial for activityEnhances biological activity, especially PKC activation. researchgate.netacs.orgmdpi.comnih.gov
Carbonyl moiety of esterEster groupsEssential for activityInteracts with Gly23 NH in PKC C1 domain. mdpi.comnih.gov
Angeloyl groupC3Essential for cytotoxicityPresent in ingenol mebutate, a potent activator. mdpi.com
Short-chain acyl derivativesN/AWeak promotersLess active compared to longer chains. ucl.ac.uk
Long-chain acyl analoguesN/AHighly active estersEnhanced activity. ucl.ac.uk
Conjugated acyloxy moietiesN/AIncreased irritancy, decreased tumor promotionSpecific effect on biological profile. ucl.ac.uk

Stereochemical Considerations and Impact on Biological Profile

The unique and highly strained "inside-outside" bridgehead stereochemistry of the bicyclo[4.4.1]undecane skeleton, characteristic of ingenol and its derivatives, is a critical determinant of their biological activity. tcichemicals.comhelsinki.fijohnwoodgroup.comjohnwoodgroup.com This indispensable trans bridgehead configuration is crucial for the compound's biological profile. helsinki.fi

Research has demonstrated that the thermodynamically less strained and more stable C8 epimeric (out-out) isoingenol (B1249251) analog, despite possessing the fully elaborated AB-ring, completely lacks the biological activity associated with ingenol esters. helsinki.fi This highlights the profound importance of the specific three-dimensional arrangement of atoms within the ingenol core for its bioactivity. In the semi-synthesis of ingenol mebutate, the stereospecific addition of the angelate group to the C3 hydroxyl position is a crucial step, further emphasizing the significance of precise stereochemical control in developing active ingenol derivatives. researchgate.net

Effect of Specific Chemical Modifications on Bioactivity and Stability

Specific chemical modifications to the ingenol scaffold significantly impact both its bioactivity and chemical stability.

Role of Specific Hydroxyl Groups (e.g., 5-hydroxyl)

The presence and positioning of hydroxyl groups on the ingenol scaffold are critical for its biological activity. Investigations have consistently shown that the 5-hydroxyl group of ingenol mebutate is necessary for its bioactivity. researchgate.netmdpi.com Furthermore, methylation of the C5-hydroxyl group of ingenol mebutate leads to a complete elimination of its biological activity. researchgate.netacs.orgnih.gov This underscores the importance of the free hydroxyl group at this position or a modification that maintains its functional role. The 4- and 5-hydroxyl groups, in particular, are identified as crucial for the activity of ingenol mebutate. acs.org

Impact of 20-Acetylation (e.g., in AAI)

Acetylation at the 20-position has been explored as a modification to enhance the properties of ingenol derivatives. 3-O-angeloyl-20-O-acetyl ingenol, also known as AAI or PEP008, is a synthetic derivative of ingenol mebutate that features an acetyl group at the C20 position. researchgate.netmdpi.comresearchgate.net AAI has demonstrated higher cytotoxicity compared to ingenol mebutate in chronic myeloid leukemia K562 cell lines. mdpi.comresearchgate.net This enhanced activity is primarily attributed to improved intracellular stability rather than an increased binding affinity to its target protein, protein kinase Cδ (PKCδ). mdpi.comresearchgate.net

The acetylation at the 20-position in AAI contributes to improved compound stability and enhanced hydrophobicity, which can facilitate cell membrane penetration. researchgate.netmdpi.com Conversely, deacetylation, as seen in 20-deoxyingenol (B1631286) 3-angelate, reduces cytotoxicity, suggesting that the 20-O-acetyl group is critical for the induction of apoptosis. The C20 hydroxyl group itself is also recognized as important for bioactivity. researchgate.net

Table 2: Impact of 20-Acetylation on Ingenol Derivatives

Compound20-Position ModificationCytotoxicity (K562 cells)StabilityHydrophobicitySource
Ingenol MebutateHydroxylBaselineProne to acyl migrationLower researchgate.netmdpi.comresearchgate.net
AAI (20-O-acetyl-ingenol-3-angelate)AcetylHigher than Ingenol MebutateImproved (inhibits acyl migration)Enhanced researchgate.netmdpi.comresearchgate.net
20-Deoxyingenol 3-angelateDeacetylatedReducedN/AN/A

Stability and Bioactivity in Relation to Acyl Migration

A significant challenge in the development of ingenol derivatives is their chemical instability due to acyl migration. Ingenol mebutate, for instance, undergoes acyl migration in aqueous solutions, typically from the 3-angelate to form less active 5- and 20-mono-angelates. researchgate.netnih.govmdpi.comresearchgate.net This degradation process directly impacts its bioactivity and limits its shelf life, necessitating refrigeration for the marketed product. acs.orgnih.gov

SAR studies have established a clear link between the chemical stability of ingenol compounds and the acyl migration mechanism. researchgate.netnih.gov Strategies to mitigate acyl migration are crucial for developing more stable and efficacious analogs. Acetylation at the 20-position, as exemplified by AAI, can inhibit acyl migration from position 3 to position 20, leading to increased stability and enhanced bioactivity. mdpi.com Another approach involves designing derivatives with more stable ester linkages. Ingenol disoxate, a novel 4-isoxazolecarboxylate ester of ingenol, was developed with improved chemical stability to address the acyl migration issues of ingenol mebutate. This analog demonstrated superior antitumor effects and enhanced stability, supporting its further development. acs.orgnih.gov

Design Principles for Novel Active Analogs

Based on extensive SAR studies, several key design principles have emerged for the development of novel, potent, and stable ingenol analogs:

Esterification at C3 : The presence of an ester group, particularly at the C3 position, is fundamental for biological activity, especially for PKC activation. researchgate.netacs.orgmdpi.comnih.gov The carbonyl moiety of this ester is critical for interaction with the target. mdpi.comnih.gov

Maintenance of Stereochemistry : The unique "inside-outside" bridgehead stereochemistry of the ingenol core is indispensable for biological activity. Any modification that alters this specific three-dimensional arrangement, such as the C8 epimeric isoingenol analog, results in a loss of activity. helsinki.fi

Critical Hydroxyl Groups : The 5-hydroxyl group is essential for bioactivity, and its methylation abrogates activity. researchgate.netacs.orgnih.govmdpi.com The C20 hydroxyl group is also important for bioactivity. researchgate.net Therefore, these positions should ideally be maintained as free hydroxyls or modified in a way that preserves their functional contribution.

Acyl Chain Optimization : While the C3 ester is crucial, variations in the acyl chain can influence activity. Longer acyl chains tend to confer higher activity compared to short-chain derivatives. ucl.ac.uk Careful selection of the acyl group can fine-tune the biological profile and potentially reduce cytotoxicity. scispace.com

These principles guide the rational design of ingenol analogs with improved potency, stability, and desired biological activities, moving beyond the limitations observed in naturally occurring derivatives like ingenol mebutate.

Preclinical Investigative Models and Methodologies

In Vitro Cell Line Models

Human T Lymphocyte Cell Lines for Antiviral Studies (e.g., MT-4, H9, MOLT-4)

Ingenol (B1671944) triacetate has been investigated for its antiviral properties, particularly against the Human Immunodeficiency Virus (HIV), in various human T lymphocyte cell lines. Research has demonstrated that ingenol derivatives, including ingenol triacetate, can inhibit HIV-1 replication in MT-4 and MOLT-4 cells. researchgate.net The mechanism of this inhibition is, at least in part, attributed to the downregulation of the CD4 receptor and the CXCR4 co-receptor on the host T cells, which are crucial for viral entry. helsinki.firesearchgate.net

In studies involving the parent compound, ingenol, anti-HIV effects were observed in both MT-4 and H9 human T lymphocyte cell lines. ijpsr.com Ingenol was found to reduce the production of the HIV-1 p24 antigen in infected MT-4 cells. ijpsr.com While these findings on related ingenol compounds provide a broader context, the direct inhibitory effect of this compound on HIV-1 in MT-4 and MOLT-4 cells highlights its potential as a subject for further antiviral research.

Cell LineVirusObserved Effect of this compound/Derivatives
MT-4 HIV-1Inhibition of viral replication. researchgate.netacs.org
H9 HIV-1Anti-HIV effects observed with the parent compound, ingenol. ijpsr.com
MOLT-4 HIV-1Inhibition of viral replication. researchgate.net

Cancer Cell Lines for Cytotoxicity and Antiproliferative Effects (e.g., K562, HeLa, Melanoma, Breast Cancer, Colon Cancer, Myeloid Leukemia)

The cytotoxic and antiproliferative properties of this compound and related ingenol compounds have been evaluated in a range of cancer cell lines.

Myeloid Leukemia (K562): Ingenol derivatives have demonstrated cytotoxic effects against the K562 chronic myeloid leukemia cell line. nih.gov Specifically, daphnane (B1241135) diterpenoid orthoesters, a class of compounds related to ingenol esters, have been shown to arrest K562 cells in the G1 phase of the cell cycle. mdpi.commdpi.com

HeLa (Cervical Cancer): The antiproliferative activity of ingenol derivatives has been tested against HeLa cells. u-szeged.huresearchgate.net While specific mechanistic details for this compound are not extensively documented in the available literature, the broader class of ingenol compounds has been a subject of cytotoxicity studies in this cell line.

Melanoma: Ingenol compounds have been reported to arrest the growth of solid tumors derived from melanoma cell lines in vitro. helsinki.fiup.ac.za The parent compound, ingenol, has also been shown to have activity against human melanoma cells. ijpsr.com

Breast Cancer: Studies have indicated that ingenol derivatives can arrest the growth of solid tumors derived from breast cancer cell lines in vitro. helsinki.fiup.ac.za

Colon Cancer: Similar to melanoma and breast cancer, ingenol derivatives have been reported to arrest the growth of solid tumors derived from colon cancer cell lines in vitro. helsinki.fiup.ac.za

The following table summarizes the observed effects of this compound and its derivatives on various cancer cell lines.

Cell LineCancer TypeObserved Effect of this compound/Derivatives
K562 Myeloid LeukemiaCytotoxicity; Cell cycle arrest in G1 phase. nih.govmdpi.commdpi.com
HeLa Cervical CancerAntiproliferative activity. u-szeged.huresearchgate.net
Melanoma MelanomaGrowth arrest of tumor cells. helsinki.fiijpsr.comup.ac.za
Breast Cancer Breast CancerGrowth arrest of tumor cells. helsinki.fiup.ac.za
Colon Cancer Colon CancerGrowth arrest of tumor cells. helsinki.fiup.ac.za

Primary Human Cells (e.g., Keratinocytes, Fibroblasts, Peripheral Blood Mononuclear Cells (PBMCs))

The effects of this compound and its derivatives have also been explored in primary human cells, which can provide insights more representative of in vivo conditions compared to immortalized cell lines.

Peripheral Blood Mononuclear Cells (PBMCs): Ingenol derivatives have been shown to inhibit the replication of HIV-1 subtypes B and C in human PBMCs. helsinki.fimdpi.comnih.gov This indicates that the antiviral activity of these compounds is not limited to laboratory-adapted T cell lines.

Keratinocytes: Research on novel ingenol derivatives has included measuring their effects on the proliferation, viability, and caspase 3/7 activation in primary epidermal keratinocytes. researchgate.netmdpi.com These studies are crucial for understanding the dermatological effects of this class of compounds. However, specific data focusing solely on this compound in primary keratinocytes is limited in the reviewed literature.

Fibroblasts: Detailed research findings on the direct effects of this compound on primary human fibroblasts were not prominently available in the reviewed scientific literature.

Reporter Cell Lines for Latency Activation (e.g., J-Lat, ACH-2, J1.1, U1 Cells)

A significant challenge in eradicating HIV is the persistence of a latent viral reservoir. Compounds that can reactivate this latent virus are of great interest. Ingenol derivatives have been studied in several reporter cell lines designed to model HIV latency.

Studies have shown that ingenol derivatives can activate the HIV-1 long terminal repeat (LTR), leading to the expression of a reporter gene (like GFP) in J-Lat cells. nih.gov Furthermore, this compound is among the ingenol derivatives that have been found to upregulate HIV-1 replication in chronically infected cell lines such as ACH-2, J1.1, and U1. mdpi.comresearchgate.net This reactivation of latent HIV is a key area of investigation for "shock and kill" therapeutic strategies.

Cell LineParent Cell LineReporter/IndicatorObserved Effect of Ingenol Derivatives
J-Lat Jurkat (T lymphocyte)LTR-driven GFPActivation of HIV-1 LTR. nih.gov
ACH-2 CEM (T lymphocyte)p24 productionUpregulation of HIV-1 replication. mdpi.comresearchgate.net
J1.1 Jurkat (T lymphocyte)p24 productionUpregulation of HIV-1 replication. mdpi.comresearchgate.net
U1 U937 (promonocytic)p24 productionUpregulation of HIV-1 replication. mdpi.comresearchgate.net

Cell Lines for Nerve Growth Factor Production (e.g., L-M Cells)

This compound has been identified as a potent inducer of nerve growth factor (NGF) production in L-M cells, a mouse fibroblast cell line. nih.govplos.org Studies have shown that this compound exhibits a wide effective dose range for stimulating NGF production in this cell line. nih.govplos.org This finding suggests a potential role for this compound in neurotrophic factor modulation, a significant area of research in neuroscience.

In Vivo Animal Models (for Mechanistic Studies, excluding direct safety/toxicity evaluation)

Detailed mechanistic studies of this compound using in vivo animal models are not extensively reported in the publicly available scientific literature. While the use of animal models is a crucial step in understanding the physiological and pharmacological effects of a compound, specific in vivo studies elucidating the mechanisms of action of this compound were not identified in the course of this review. Therefore, this section remains an area for future research.

Advanced In Vitro and Ex Vivo Systems

To address the limitations of traditional 2D cell cultures and reduce reliance on animal testing, more complex and physiologically relevant in vitro and ex vivo models have been developed. These systems aim to better replicate the complex microenvironment of human tissues. jst.go.jp

Organ-on-a-chip (OoC) technology, also known as microphysiological systems (MPS), involves the use of microfluidic devices to create miniature, functional units of human organs. bioradiations.comnih.gov These systems are engineered to mimic the key structural and functional aspects of in vivo tissues, including 3D cell architecture, cell-cell interactions, and mechanical cues like fluid flow. nih.govoup.com

For dermatological research, "skin-on-a-chip" models are being developed to provide more accurate in vitro platforms for toxicity and efficacy testing. nih.govamegroups.org These models can incorporate multiple cell types, such as keratinocytes, fibroblasts, and immune cells, arranged in layers that resemble human skin. nih.govrsc.org The use of microfluidics allows for the perfusion of culture medium, simulating blood flow and enabling the study of substance absorption and metabolism in a dynamic environment. oup.comamegroups.org

The primary advantages of MPS over conventional models include:

Higher Physiological Relevance: They can replicate complex tissue functions and interactions between different cell types. jst.go.jpfrontiersin.org

Human-Specific Data: The use of human primary cells or stem cell-derived cells allows for the assessment of toxicity and efficacy in a human-relevant context, overcoming issues of interspecies variability. nih.govfrontiersin.org

Reduced Animal Use: MPS offer a powerful alternative to animal testing, aligning with the "3Rs" principles. jst.go.jp

These systems hold the potential to revolutionize preclinical testing by providing more predictive data on a compound's effects before it enters clinical trials. bioradiations.comannualreviews.org

The use of ex vivo human tissue provides one of the most physiologically relevant models for preclinical research, short of in vivo human studies. nih.govreprocell.com Fresh tissue, ethically obtained from surgical procedures (e.g., plastic surgery) or organ donors, can be used to study drug effects while preserving the native cellular architecture, extracellular matrix, and local microenvironment. nih.govreprocell.comnih.gov

This methodology is particularly valuable for dermatological research. Excised human skin can be maintained in culture for a period, allowing for the topical application of compounds to assess penetration, metabolism, and local toxicity. nih.govnih.gov This approach offers several distinct advantages:

It provides a direct measure of a compound's behavior in the target human organ, minimizing the uncertainties associated with interspecies extrapolation. reprocell.com

It serves as a crucial tool for validating data from simpler in vitro models or animal studies. reprocell.com

It can help identify potential safety issues early in the drug development process, adhering to the "fail early, fail cheap" paradigm. reprocell.com

By enabling research on intact, viable human tissue, this model bridges a critical gap between animal studies and clinical trials, enhancing the predictive power of preclinical safety and efficacy assessments. reprocell.compcrm.org

Computational and In Silico Approaches

In silico, or computational, methods are increasingly integral to modern drug discovery, offering powerful tools to analyze, predict, and screen compounds before they are synthesized or tested experimentally. scielo.org.mxnih.gov These approaches are particularly valuable in the study of natural products like ingenol esters, which possess complex chemical structures. scielo.org.mxmdpi.com

Key computational techniques used in drug discovery include:

Chemoinformatics: This field uses computational methods to organize, analyze, and visualize the chemical space of large compound libraries. scielo.org.mx It helps in comparing the molecular properties of natural products with those of existing drugs to identify promising candidates. scielo.org.mx

Molecular Docking: This technique predicts how a compound (ligand) will bind to the active site of a target protein (receptor). nih.govnih.gov Molecular docking simulations can help elucidate the mechanism of action and identify key structural features responsible for a compound's biological activity. researchgate.net

Virtual Screening: This process uses computational algorithms to rapidly screen large databases of virtual compounds to identify those most likely to interact with a specific biological target. scielo.org.mxmdpi.com It serves as a cost-effective filter to prioritize molecules for further experimental testing. scielo.org.mx

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. researchgate.netresearchgate.net These predictions provide an early assessment of a molecule's drug-like properties and potential liabilities. researchgate.net

By integrating these in silico approaches, researchers can accelerate the drug discovery process, reduce costs, and gain deeper insights into the structure-activity relationships of complex molecules like this compound. nih.govnih.gov

Conformational Analyses and Molecular Mechanics

The three-dimensional structure of this compound is fundamental to its biological activity. Conformational analysis, which explores the energetically favorable spatial arrangements of a molecule, is critical for understanding its interaction with biological targets. iupac.org This analysis is often performed using computational methods like molecular mechanics, which treats molecules as a collection of atoms held together by spring-like bonds. youtube.com

Molecular mechanics calculations utilize force fields (e.g., MM2, MMFF94) to compute the steric energy of different conformers. youtube.comresearchgate.net This energy is the sum of various potential energy terms, including bond stretching, angle bending, torsional strain (from rotation around single bonds), and non-bonded interactions like van der Waals forces. youtube.com By systematically exploring the rotational possibilities around single bonds, researchers can generate a potential energy surface of the molecule. The low-energy conformers identified through this process represent the most probable shapes the molecule will adopt.

For a complex, polycyclic structure like this compound, with its rigid ingenane (B1209409) backbone, the conformational flexibility is primarily located in its side chains—the three acetate (B1210297) groups. Molecular mechanics would be employed to determine the preferred orientations of these groups. The analysis would identify the most stable conformers by calculating the steric energy for each possible arrangement, revealing how the acetate groups position themselves relative to the core structure to minimize steric hindrance and unfavorable interactions. nih.gov This information is crucial for understanding how the molecule presents itself to its biological targets.

ParameterDescriptionRelevance to this compound Analysis
Steric Energy The total potential energy of a conformer, calculated by the force field.Lower steric energy indicates a more stable and probable conformation.
Torsional Angles The dihedral angles defining the rotation around the single bonds of the acetate side chains.Systematically varying these angles allows for the exploration of the complete conformational space.
Non-bonded Interactions van der Waals forces and electrostatic interactions between atoms not directly bonded.These are critical in determining the spatial arrangement of the acetate groups to avoid steric clashes.
Energy Minimization A computational process that adjusts the geometry of a conformer to find the lowest possible steric energy.This is applied to starting structures to identify stable, low-energy conformations.

This interactive table summarizes the key parameters used in molecular mechanics for conformational analysis.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. The parent compound, ingenol, and its analogues are known to bind to and activate Protein Kinase C (PKC) isozymes. nih.govnih.gov Therefore, these simulations are essential for elucidating the precise binding mechanism of this compound with its target.

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the C1 domain of a PKC isozyme to form a stable complex. Docking algorithms sample a vast number of possible binding poses and score them based on factors like intermolecular forces, generating a binding affinity score (e.g., in kcal/mol). This allows for the identification of the most likely binding mode and the key amino acid residues in the PKC active site that interact with the this compound molecule.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability and behavior of the this compound-PKC complex over time. By simulating the movements of all atoms in the system over a set period (from nanoseconds to microseconds), MD provides insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. Analyses of the simulation trajectory, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm the stability of the binding pose predicted by docking.

Simulation ParameterDescriptionInsight Provided for this compound-PKC Complex
Binding Affinity Score A score calculated during molecular docking that estimates the strength of the ligand-protein interaction.Predicts how tightly this compound binds to the PKC C1 domain.
Key Residue Interactions Specific amino acids in the PKC binding pocket that form hydrogen bonds or hydrophobic contacts with the ligand.Identifies the critical interactions responsible for anchoring this compound to its target.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the simulated complex and a reference structure over time.A stable RMSD value over the course of an MD simulation indicates a stable binding complex.
Root Mean Square Fluctuation (RMSF) A measure of the displacement of individual amino acid residues during the MD simulation.Highlights flexible regions of the protein and shows which residues are most affected by ligand binding.

This interactive table outlines the key outputs from docking and dynamics simulations used to study ligand-protein interactions.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org Unlike molecular mechanics, which is based on classical physics, DFT uses the electron density to calculate the energy of a molecule, providing a more accurate description of chemical bonding and reactivity. mdpi.com This makes it an invaluable tool for elucidating the mechanisms of chemical reactions at the atomic level. umn.edu

While specific DFT studies on this compound are not prevalent, the methodology could be applied to understand several aspects of its chemistry. For instance, DFT calculations can be used to:

Model Transition States: By calculating the energy of molecules along a reaction coordinate, DFT can identify the structure and energy of transition states. This allows for the determination of activation energy barriers, which are crucial for predicting reaction rates and understanding why a particular reaction pathway is favored. mdpi.com

Investigate Reactivity: DFT can be used to calculate various molecular properties that provide insight into a molecule's reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations can help predict how this compound might react in different chemical environments, for example, during its synthesis or metabolic transformation.

Elucidate Reaction Pathways: For complex reactions, DFT can be used to compare the energetics of different possible mechanisms (e.g., concerted vs. stepwise pathways) to determine the most likely route the reaction will take. rsc.org

The application of DFT would provide a fundamental, electron-level understanding of the chemical behavior of this compound, complementing experimental findings.

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling uses mathematical equations to describe and predict a drug's journey through the body and its effects. mdpi.com For this compound, which is structurally related to the topical drug ingenol mebutate, the PK/PD modeling approach is tailored to its route of administration and mechanism of action.

Pharmacokinetic (PK) Modeling: Studies on ingenol mebutate gel applied topically have shown no quantifiable systemic absorption of the drug or its metabolites. openaccessjournals.comnih.gov Therefore, PK modeling for a compound like this compound would not focus on traditional systemic absorption, distribution, metabolism, and excretion (ADME) models. Instead, the focus would be on a "local" PK model, describing:

Tissue Penetration: Modeling the rate and extent of diffusion from the skin surface through the epidermis to reach target cells.

Local Metabolism: Describing the rate at which the compound is metabolized by enzymes within the skin cells.

Cellular Uptake: Quantifying the transport of the compound across cell membranes.

Pharmacodynamic (PD) Modeling: The known mechanism for related ingenol esters involves a dual action: rapid induction of cell necrosis followed by an inflammatory response. nih.gov PD models would aim to link the local concentration of this compound (from the PK model) to these biological effects. This involves creating a mathematical relationship between drug concentration at the target site and the magnitude of the therapeutic response, such as:

Rate of Cell Death: Modeling the concentration-dependent rate of necrosis in target cells.

Inflammatory Response: Quantifying the relationship between drug exposure and the recruitment of immune cells, a key part of the secondary therapeutic effect.

These integrated PK/PD models are crucial for understanding the concentration-effect relationship and optimizing the therapeutic profile of topically applied ingenol compounds.

Metabolic and Pharmacokinetic Research Preclinical and Non Human

Identified Metabolic Pathways in Preclinical Models

Systematic characterization of the metabolic profiles of ingenol (B1671944), a precursor to ingenol triacetate, in rats has revealed several key metabolic pathways. A total of 18 metabolites were detected and identified in rat plasma, urine, and fecal samples, including five phase II metabolites nih.govrsc.org. These findings suggest that this compound, as an ingenol derivative, would likely undergo similar metabolic transformations, potentially following deacetylation.

Table 1: Identified Metabolic Pathways of Ingenol in Preclinical Models (Rats)

Metabolic PhaseReaction TypeNumber of Metabolites Identified (for Ingenol)Biological OutcomeSource
Phase IHydroxylationIncluded in 18 total metabolitesIntroduction of hydroxyl groups, increasing polarity. nih.govrsc.org
Phase IOxygenationIncluded in 18 total metabolitesIncorporation of oxygen atoms into the molecule. nih.govrsc.org
Phase IISulfonation5 (M14-M18)Conjugation with sulfate, increasing hydrophilicity. nih.govrsc.org
Phase IIGlucuronidation5 (M14-M18)Conjugation with glucuronic acid, increasing water-solubility for excretion. nih.govrsc.org

Note: These pathways were identified for ingenol, the precursor of this compound. This compound, as an ingenol derivative, is expected to undergo similar metabolic processes.

Phase I metabolic reactions, primarily involving hydroxylation and oxygenation, represent significant pathways for the biotransformation of ingenol in preclinical models such as rats nih.govrsc.org. These reactions typically introduce or expose polar functional groups, often catalyzed by cytochrome P450 monooxygenases, making the compound more amenable to further metabolism or excretion unl.eduuomus.edu.iq. In a study characterizing ingenol's metabolism in rats, hydroxylation and oxygenation were identified as predominant phase I reactions nih.govrsc.org. Furthermore, microbial biotransformation using the fungal strain Cunninghamella elegans bio-110930 was successfully employed to mimic and prepare phase I metabolites of ingenol in vivo, confirming these pathways nih.govrsc.org.

Following phase I transformations, compounds often undergo phase II metabolic reactions, which are conjugation reactions that typically increase water solubility for elimination from the body fu-berlin.deutb.cz. For ingenol in rats, sulfonation and glucuronidation were identified as major phase II metabolic pathways nih.govrsc.org. Five phase II metabolites (M14-M18) were detected and identified in rat samples nih.govrsc.org. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of UDP-hexose to a nucleophilic atom, forming β-D-glucuronides that are readily excreted utb.cz. Sulfonation, catalyzed by sulfotransferases (SULTs), transfers a sulfonate moiety to a hydroxyl or amine group, similarly increasing hydrophilicity fu-berlin.de.

Chemical Transformations and Stability

The chemical stability of this compound and its derivatives is a critical factor influencing their pharmacological properties and formulation shelf-life. Ingenol esters, including this compound, are known to undergo various chemical transformations, particularly acyl migrations nih.govresearchgate.net.

Ingenol esters, such as this compound, exhibit a propensity for acyl rearrangements researchgate.net. These rearrangements can occur through both uncatalyzed and water-catalyzed mechanisms researchgate.net. Computational investigations have been employed to explore the specific mechanisms of these acyl migrations in model ingenol esters researchgate.net. The presence of hydroxyl groups at positions C4, C5, and C20 in the ingenol scaffold provides a framework conducive to these acyl migrations acs.org.

The acyl migration mechanism directly impacts the chemical stability of ingenol compounds nih.govmolaid.com. This inherent instability can significantly affect their biological potency and the shelf-life of pharmaceutical formulations researchgate.netacs.org. For example, ingenol mebutate, another ingenol derivative, is known to undergo acyl migration, which in turn influences its bioactivity researchgate.net. The identification of key structural features has been pursued to design more stable ingenol derivatives with comparable in vitro properties nih.gov.

The intracellular stability of ingenol derivatives plays a crucial role in their activity within biological systems. Enhanced intracellular stability can lead to improved pharmacological effects. For instance, 3-O-angeloyl-20-O-acetyl ingenol (AAI), a synthetic derivative of ingenol mebutate, demonstrated higher cytotoxicity than ingenol mebutate in a chronic myeloid leukemia K562 cell line researchgate.net. This increased activity was attributed to the improved intracellular stability of AAI, rather than a stronger binding affinity to its target protein, protein kinase Cδ (PKCδ) researchgate.net. This highlights that modifications leading to greater stability of the ester groups can be a key factor in optimizing the efficacy of ingenol derivatives in biological contexts acs.orgresearchgate.net.

Biotechnological and Biosynthetic Pathways

Biosynthesis of Ingenol (B1671944) and Related Diterpenoids

The plant family Euphorbiaceae is recognized as an abundant source of structurally intricate diterpenoids, including ingenol and its various derivatives, many of which possess reported anti-cancer, anti-HIV, and anti-inflammatory activities uni.lulipidmaps.orgthegoodscentscompany.com. The elucidation of the biosynthetic routes for these compounds, particularly ingenol-3-angelate (ingenol mebutate), has been a key area of research, with significant findings primarily from Euphorbia peplus and Euphorbia lathyris uni.lulipidmaps.orgthegoodscentscompany.comnih.govuni-freiburg.decuni.czcdutcm.edu.cnf1000research.comnih.gov.

Enzymatic Steps and Gene Identification in Euphorbia Species (e.g., Angelyl-CoA Addition, Acetylation)

The biosynthesis of ingenol and its related diterpenoids commences with the common diterpene precursor, casbene (B1241624) cdutcm.edu.cn36.112.18. This initial intermediate then undergoes a series of complex enzymatic transformations. In Euphorbia peplus, specific genes have been identified that encode enzymes responsible for the addition of angelyl-CoA to the ingenol scaffold, a critical step in the formation of ingenol-3-angelate uni.lulipidmaps.orgthegoodscentscompany.comuni-freiburg.def1000research.comnih.gov. Among these, the gene EpBAHD-08 has been shown to be essential for this angeloylation process in E. peplus, while another related gene, EpBAHD-06, primarily influences the production of jatrophanes rather than ingenanes uni.lulipidmaps.orgthegoodscentscompany.comuni-freiburg.de.

Further downstream, enzymatic acetylation steps are crucial for derivatization. Research has identified three distinct genes in E. peplus whose enzymatic products facilitate the acetylation of ingenol-3-angelate to yield ingenol-3-angelate-20-acetate uni.lulipidmaps.orgthegoodscentscompany.comuni-freiburg.de. Beyond these acylation reactions, cytochrome P450 monooxygenases (P450s) and alcohol dehydrogenases (ADH1) play pivotal roles in the pathway. These enzymes are involved in the regio-specific oxidation of casbene and subsequent unconventional cyclization events, leading to the formation of intermediates such as jolkinol C, which is considered a potential key intermediate in ingenol biosynthesis cdutcm.edu.cn36.112.18.

Functional Redundancy in Biosynthetic Genes

The biosynthetic pathway for ingenol in Euphorbia species exhibits instances of functional redundancy among its genes. For example, experiments utilizing virus-induced gene silencing (VIGS) in Euphorbia peplus have revealed considerable functional redundancy among the genes responsible for the enzymatic acetylation of ingenol-3-angelate uni.lulipidmaps.orgthegoodscentscompany.comuni-freiburg.def1000research.comnih.gov. This redundancy suggests that multiple genes can perform similar catalytic roles within the pathway, contributing to the robustness of diterpenoid production. Similarly, certain P450 enzymes, such as CYP71D445 and CYP726A27, have demonstrated bifunctional characteristics and partial functional redundancy in catalyzing specific oxidation steps during the biosynthesis of Euphorbia factors cdutcm.edu.cn.

Inspiration for Biomimetic Synthesis Strategies

The remarkable efficiency and intricate nature of the natural biosynthetic pathways for complex natural products, including ingenol, have profoundly inspired the field of biomimetic synthesis in organic chemistry. Biomimetic synthesis aims to replicate natural biosynthetic processes in a laboratory setting, often leading to more streamlined and scalable production routes for challenging molecular architectures.

A prime illustration of this inspiration is the total synthesis of ingenol by Baran and co-workers, which was conceptually guided by the proposed natural biosynthetic pathway. This synthetic approach frequently employs a "two-phase strategy," wherein an initial "cyclase phase" constructs the core complex carbon ring systems from acyclic precursors, followed by an "oxidase phase" that introduces the necessary oxygen functionalities. This biomimetic methodology, starting from readily available and inexpensive chiral monoterpenes like (+)-3-carene, demonstrates how insights derived from natural biosynthesis can lead to highly efficient chemical syntheses, thereby providing access to ingenol and its analogues that are otherwise difficult to obtain from their natural plant sources.

Strategies for Enhanced Production and Biotechnological Applications

Despite their significant pharmacological potential, ingenol derivatives typically accumulate at very low concentrations in Euphorbia plants, rendering direct extraction for large-scale production both laborious and inefficient thegoodscentscompany.comcuni.czcdutcm.edu.cn36.112.18. Consequently, various biotechnological strategies are being investigated to enhance their production levels.

Approaches to Increase Ingenol Derivative Levels In Planta

To overcome the limitations of low natural abundance, efforts are underway to boost ingenol derivative levels in planta. Traditional plant breeding techniques, such as marker-assisted breeding for selecting higher-yielding varieties and mutational breeding to redirect metabolic flux towards desired compounds, represent foundational approaches 36.112.18. A more advanced strategy involves the establishment of genetically transformed root cultures of Euphorbia lathyris, which have shown promise in providing greater access to these diterpenoids cuni.cz. These transformed root cultures effectively replicate the metabolite profiles observed in field-grown plants, indicating their potential for scalable production of ingenol and related structures cuni.cz. Additionally, chemical elicitation, such as treatment with methyl jasmonate, has been explored to increase the transcript levels of diterpenoid biosynthetic genes in transformed E. lathyris root cultures, suggesting a viable method for enhancing in planta accumulation nih.gov.

Microbial Biotransformation for Metabolite Preparation

Microbial biotransformation represents a cost-effective and efficient alternative for the preparation of metabolites that are challenging to synthesize chemically. This technique capitalizes on the fact that microorganisms possess enzymatic systems that are homologous to mammalian xenobiotic-metabolizing enzymes, making them valuable tools for mimicking in vivo metabolic processes.

In the context of ingenol, microbial biotransformation has been successfully employed to produce its various metabolites. For instance, co-culturing ingenol with the fungal strain Cunninghamella elegans bio-110930 has resulted in the generation of several phase I metabolites, including those formed through hydroxylation, oxygenation, sulfonation, and glucuronidation. This specific fungal strain has demonstrated its utility as a suitable model for mimicking the in vivo phase I metabolism of ingenol. Furthermore, microbial screens have been instrumental in producing oxidized metabolites of ingenol disoxate, with particular strains being scaled up to yield substantial quantities of human metabolites, such as 16-hydroxyingenol disoxate. This underscores the versatility of microbial biotransformation not only for the preparation of specific metabolites but also for the late-stage diversification of natural products.

Future Research Directions and Unexplored Potential

Elucidation of Remaining Biosynthetic Pathway Steps

The complete biosynthetic pathway of ingenol (B1671944) and its derivatives, including ingenol triacetate, remains largely unelucidated, presenting a significant area for future research. While some key steps have been identified, many downstream enzymatic reactions leading to the final complex structures are still unknown. Research has shown that casbene (B1241624), a bicyclic diterpene, serves as a precursor, undergoing regio-specific oxidations catalyzed by cytochromes P450 (CYP71D445 and CYP726A27) and an alcohol dehydrogenase (ADH1) to produce jolkinol C pnas.orgresearchgate.netosti.gov. Jolkinol C is considered a potential key intermediate in the biosynthesis of ingenol and other macrocyclic diterpenoids pnas.orgresearchgate.netpnas.orgbiorxiv.org. However, the precise enzymatic transformations that convert jolkinol C into the ingenol scaffold are yet to be fully understood pnas.orgbiorxiv.org.

Furthermore, while specific acyltransferase enzymes, such as EpBAHD-08, have been identified for the angeloylation of ingenol to form ingenol-3-angelate (ingenol mebutate), the enzymes responsible for the diverse acylation patterns observed in other naturally occurring ingenol derivatives, including this compound, are still largely unknown biorxiv.orgresearchgate.netresearchgate.net. A comprehensive understanding of these enzymatic steps is crucial for enabling more efficient biotechnological production of ingenol and its valuable derivatives, potentially through synthetic biology approaches in heterologous hosts like yeast pnas.orgresearchgate.netoup.com.

Discovery of Novel Bioactive Intermediates and Lead Compounds

The complex biosynthetic pathway of ingenol likely involves numerous intermediates, some of which may possess intrinsic biological activities or serve as valuable lead compounds for drug discovery. Jolkinol C, for instance, has been highlighted as a key intermediate whose discovery could facilitate the identification of new bioactive molecules within the ingenol pathway pnas.orgresearchgate.net. The Euphorbia genus is known to produce a wide array of diterpenoids, and some of these have already demonstrated significant potential as lead compounds in drug discovery pnas.org.

Future research will focus on isolating and characterizing these intermediates, followed by comprehensive screening for various biological activities. Moreover, the structural diversity inherent in ingenol derivatives suggests that formulating novel esters or modifying existing ones could lead to the discovery of new lead compounds with enhanced therapeutic profiles. For example, ingenol-3-angelate (PEP005) has shown promise in reactivating latent HIV, indicating that ingenol compounds represent a new class of lead compounds for combating HIV latency targetmol.complos.orgchemfaces.com. Derivatives such as ingenol 2,4,6,8,10-tetradecapentaenoate have also demonstrated the ability to induce cell death in various cancer cell lines, positioning them as promising candidates for novel cancer therapies ontosight.ai.

Development of Advanced Chemical Entities with Improved Specificity and Stability

A significant challenge in the clinical application of ingenol derivatives, such as ingenol mebutate, has been their chemical stability, particularly their propensity for acyl migration and pH-dependent degradation jcadonline.comsogang.ac.krnih.gov. This instability necessitates specific storage conditions and can limit their broader therapeutic utility. Future research is directed towards synthesizing advanced chemical entities with improved physicochemical properties, including enhanced stability and increased specificity for molecular targets.

Efforts are underway to develop novel ingenol derivatives that maintain or enhance efficacy while reducing toxicity and improving stability ontosight.ai. Ingenol disoxate (LEO 43204) is an example of a novel ingenol derivative engineered to possess improved stability characteristics and enhanced cytotoxic potency compared to ingenol mebutate, attributed to reduced acyl migration jcadonline.comnih.govresearchgate.net. Such advancements could facilitate broader applications, including field treatment over larger areas for conditions like actinic keratosis jcadonline.comopendermatologyjournal.com. Furthermore, targeted chemical modifications of the ingenol scaffold, particularly at the 5- and 20-hydroxyl positions, have shown to be critical in selectively modulating their apoptotic and protein kinase C (PKC)-activating properties, suggesting a path towards more specific therapeutic agents nih.gov. The presence of acetoxy and carboxylic acid functional groups in this compound itself offers opportunities for further chemical modifications to optimize its properties solubilityofthings.com.

Application of Advanced Computational Modeling in Drug Design and Mechanism Prediction

Advanced computational modeling techniques are poised to play a pivotal role in the future research of this compound and its derivatives. These methods can provide invaluable insights into the complex interactions between ingenol compounds and their biological targets, aiding in rational drug design and predicting mechanisms of action.

Computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be employed to:

Predict Binding Affinity: Simulate the binding of this compound and its analogs to known or putative protein targets, such as protein kinase C (PKC) isoforms, to understand their binding modes and affinities nih.govopenaccessjournals.comnih.gov.

Elucidate Mechanism of Action: Model the conformational changes induced upon binding and the downstream signaling pathways affected, providing a deeper understanding of their therapeutic effects at a molecular level.

Guide Analog Design: Facilitate the de novo design or modification of ingenol derivatives with improved specificity, potency, and pharmacokinetic properties by predicting the impact of structural changes on biological activity and stability nih.gov.

Predict ADMET Properties: Utilize in silico methods to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, streamlining the lead optimization process and reducing the need for extensive experimental testing cdutcm.edu.cn.

The intricate structure of ingenol compounds makes them ideal candidates for advanced computational studies to accelerate the discovery and development of next-generation therapeutics.

Exploration of Broader Biological Activities and Previously Unidentified Molecular Targets

While ingenol derivatives are primarily known for their anti-cancer properties, future research will explore their broader biological activities and identify previously unrecognized molecular targets. Ingenol compounds exhibit diverse effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities ontosight.ai.

Specific areas for further investigation include:

Expanded Oncological Applications: Beyond actinic keratosis and non-melanoma skin cancers, preclinical studies have shown efficacy against pancreatic, colorectal, and epithelial cancers nih.govresearchgate.net. Further research could explore their potential in other cancer types, including their off-label uses for conditions like basal cell carcinoma, anogenital warts, and Bowen's disease opendermatologyjournal.comjcadonline.com.

Immune Modulation: Ingenol mebutate demonstrates immune-mediated cytotoxicity, suggesting potential in cancer immunotherapies or autoimmune diseases ontosight.ainih.govresearchgate.net. Investigating the specific immune pathways and cell types modulated by this compound could uncover new therapeutic avenues.

Antiviral Activities: The ability of ingenol-3-angelate to reactivate latent HIV by targeting NF-κB signaling highlights the potential for ingenol compounds in antiviral therapy, particularly for persistent viral infections targetmol.complos.orgchemfaces.com.

Neuroinflammation and Pain: Given the structural similarity to some compounds with neuro-modulatory effects, exploring ingenol's role in neuroinflammation or pain management could be a novel direction.

Identification of Novel Targets: While PKC activation is a well-established mechanism, the pleiotropic effects of ingenol suggest the involvement of additional, as-yet-unidentified molecular targets. High-throughput screening and proteomic approaches could reveal these new targets, leading to a more complete understanding of their pharmacological profiles ontosight.aiopendermatologyjournal.comnih.govopenaccessjournals.comnih.govresearchgate.net.

Optimization and Validation of Preclinical Models for Enhanced Translational Predictability

The success of translating promising laboratory findings into clinical applications heavily relies on the quality and predictability of preclinical models. Future research on this compound will emphasize the optimization and rigorous validation of in vitro and in vivo models to better mimic human disease conditions and improve translational predictability.

Key areas of focus include:

Refining In Vitro Models: Developing more physiologically relevant cell culture systems, such as 3D organoids or co-culture models, that better recapitulate the tumor microenvironment or specific tissue architectures nih.gov.

Improving In Vivo Models: Optimizing animal models to reflect human disease progression, genetic heterogeneity, and immune responses more accurately. This includes the use of patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) nih.govresearchgate.net.

Establishing Biomarkers: Identifying and validating robust biomarkers that can predict treatment response, monitor disease progression, and indicate potential off-target effects in preclinical settings, facilitating their translation to clinical trials.

Standardization and Reproducibility: Implementing rigorous experimental designs, reporting standards, and data analysis pipelines to enhance the reproducibility and reliability of preclinical data, addressing challenges such as data variability and bias in interpretation nih.govfrontiersin.org.

Bridging the Gap: Fostering closer collaboration between basic scientists and clinical researchers to ensure that preclinical studies are designed with clinical relevance in mind, thereby enhancing the likelihood of successful translation from "bench to bedside" nih.govtri.edu.au.

By focusing on these research directions, the scientific community aims to fully unlock the therapeutic potential of this compound and related compounds, leading to the development of more effective and safer treatments for a range of diseases.

Q & A

Q. What are the primary natural sources of ingenol triacetate, and how is it isolated for laboratory studies?

this compound is primarily isolated from Euphorbia species, such as E. hirta and E. lathyris. Isolation involves solvent extraction (e.g., acetone or ethanol) followed by chromatographic techniques like Craig distribution or thin-layer chromatography (TLC) to separate diterpene esters . For example, fractionation of E. hirta extracts via TLC with dichloromethane/methanol (10:1) yielded purified this compound .

Q. What spectroscopic methods are used to confirm the structure of this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for determining stereochemistry. For instance, the configuration of 9-epimers in reduced ingenol derivatives was resolved using NOE (nuclear Overhauser effect) experiments and Dreiding molecular models . Acetylation products (e.g., ingenol-3,5,20-triacetate) are validated by comparing spectroscopic data (¹H NMR, ¹³C NMR) with authentic samples .

Q. How does the esterification of ingenol impact its chemical stability and solubility?

Esterification at specific hydroxyl groups (e.g., 3-, 5-, and 20-positions) enhances stability by reducing susceptibility to hydrolysis. For example, ingenol disoxate, a 4-isoxazolecarboxylate ester, demonstrated improved chemical stability over ingenol mebutate due to optimized ester groups . Solubility profiles depend on the ester’s hydrophobicity; triacetate derivatives are typically less polar than monoesters.

Advanced Research Questions

Q. How do structural modifications at the 9-oxo position influence the biological activity of this compound derivatives?

Reduction of the 9-oxo group to 9-hydroxy via LiAlH4/ether alters bioactivity. In one study, 9-deoxo-9-hydroxyingenol derivatives showed divergent stimulation profiles compared to the parent compound, with (9S)-epimers exhibiting higher activity than (9R)-epimers . This highlights the importance of stereochemistry in structure-activity relationships (SAR).

Q. What experimental strategies resolve contradictions in activity data between this compound and other ingenol esters?

Comparative assays under standardized conditions are essential. For example, ingenol disoxate outperformed mebutate in a B16 melanoma model due to enhanced PKC-dependent keratinocyte differentiation. Discrepancies may arise from ester hydrolysis rates or receptor binding kinetics, necessitating pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. How can synthetic challenges in this compound derivatization (e.g., isomerization during esterification) be mitigated?

Angelic acid esterification often leads to isomerization to tiglic acid. Strategies include low-temperature reactions, kinetic control, and protecting group strategies (e.g., acetonide protection of hydroxyl groups) to direct regioselectivity . Advanced catalysts (e.g., enzymatic acyltransferases) may also improve yield and purity.

Q. What in vitro and in vivo models are most relevant for evaluating this compound’s antitumor mechanisms?

  • In vitro: Cytotoxicity assays in melanoma (B16) or keratinocyte cell lines, coupled with PKC translocation studies .
  • In vivo: UV-induced tumor models in mice to assess tumor ablation efficacy .
  • HIV studies: T-cell models to evaluate CD4/CXCR4 downregulation .

Methodological Considerations

Q. How should researchers design SAR studies for this compound analogs?

  • Step 1: Prioritize functional groups (e.g., 3-OH, 5-OH) for modification based on existing SAR data .
  • Step 2: Use orthogonal protection/deprotection strategies (e.g., acetonide for diol protection) to synthesize mono-, di-, and triesters .
  • Step 3: Validate bioactivity across multiple assays (e.g., cytotoxicity, PKC activation) to distinguish specific vs. nonspecific effects .

Q. What are the limitations of current pharmacological data on this compound, and how can they be addressed?

  • Limitation: Most studies focus on acute effects; chronic toxicity and metabolic pathways are poorly characterized.
  • Solution: Longitudinal studies with metabolite profiling (e.g., LC-MS/MS) and genotoxicity assays (e.g., Ames test) .

Data Presentation Guidelines

For clarity, summarize key findings in tables:

Property This compound Ingenol Mebutate Ingenol Disoxate
Ester Groups 3,5,20-triacetate3-angelate4-isoxazolecarboxylate
Chemical Stability ModerateLowHigh
Antitumor Efficacy (B16) Not reported+++++
HIV Replication Inhibition Yes (CD4/CXCR4 downregulation)No dataNo data
Key Reference

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Ingenol triacetate

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